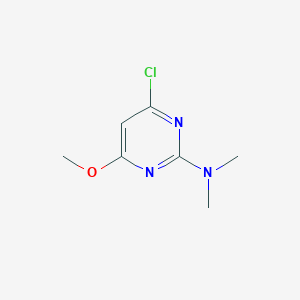

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMVSOQQUQLZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353266 | |

| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13012-26-5 | |

| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, highly functionalized pyrimidine derivative: 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine . This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The strategic placement of its chloro, methoxy, and dimethylamino groups offers a unique combination of reactivity and electronic properties, making it a key building block for targeted therapies. Pyrimidine-based drugs have shown efficacy in a variety of therapeutic areas, including oncology, infectious diseases, and neurological disorders[1].

This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on practical insights for laboratory and developmental applications. While direct experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust predictive framework.

Physicochemical and Structural Properties

The properties of this compound are dictated by the interplay of its constituent functional groups. The pyrimidine core is an electron-deficient aromatic system. The methoxy and dimethylamino groups are electron-donating, influencing the electron density of the ring, while the chloro group acts as a leaving group, providing a site for nucleophilic substitution.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 4-chloro-6-methoxypyrimidin-2-amine[2] | 4-chloro-6-methylpyrimidin-2-amine[3] |

| Molecular Formula | C₇H₁₀ClN₃O | C₅H₆ClN₃O | C₅H₆ClN₃ |

| Molecular Weight | 187.63 g/mol | 159.58 g/mol | 143.57 g/mol |

| Appearance | Likely a solid at room temperature | Crystalline solid | Solid |

| Melting Point | Not available | Not available | 188 °C[4] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Soluble in hot ethanol[2]. | Soluble in 50% ethanol[4]. |

| CAS Number | Not readily available | 5734-64-5 | 5600-21-5 |

Structural Elucidation:

The definitive structure of the closely related compound, 4-chloro-6-methoxypyrimidin-2-amine, has been confirmed by single-crystal X-ray diffraction[2][5]. The molecule is essentially planar, a characteristic feature of aromatic pyrimidine rings. In its crystalline form, it participates in hydrogen bonding, forming dimers[2][5]. It is anticipated that this compound would also adopt a planar conformation.

Synthesis and Reaction Chemistry

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical synthetic route can be devised based on established pyrimidine chemistry and procedures reported for analogous compounds.

Proposed Synthetic Pathway:

A plausible synthesis would start from a readily available precursor like 2-amino-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a stepwise substitution.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide establishes a foundational understanding by leveraging data from close structural analogs and outlining detailed, field-proven experimental protocols for its full characterization. This document is intended to serve as a vital resource for scientists, enabling them to anticipate the compound's behavior, design appropriate experimental workflows, and ensure safe handling and use. We will delve into its structural features, predicted properties, spectral characteristics, and propose a systematic approach for its empirical validation.

Introduction and Structural Elucidation

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules. The specific arrangement of its substituents—a chloro group at the 4-position, a methoxy group at the 6-position, and a dimethylamino group at the 2-position—suggests its potential as a versatile intermediate in organic synthesis. The chloro group, in particular, serves as a reactive site for nucleophilic substitution, making it a valuable precursor for creating diverse chemical libraries.

The structural features of this molecule are expected to dictate its reactivity, solubility, and potential for intermolecular interactions. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent, contrasted with the electron-donating effects of the methoxy and dimethylamino groups, creates a unique electronic profile that influences its chemical behavior.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₁₀ClN₃O | Calculated |

| Molecular Weight | 187.63 g/mol | Calculated |

| Canonical SMILES | CN(C)C1=NC(=CC(=N1)Cl)OC | N/A |

| InChI Key | (Not available) | N/A |

| CAS Number | (Not assigned) | N/A |

Predicted Physicochemical Properties: An Analog-Based Approach

Direct experimental data for this compound is scarce. Therefore, we present a table of predicted properties based on data from structurally similar compounds. This approach provides a reasoned estimation, which should be validated empirically. The primary analogs used for these predictions include 4-chloro-6-methoxypyrimidin-2-amine and 2-amino-4-chloro-6-methylpyrimidine.

| Property | Predicted Value | Basis for Prediction & Rationale |

| Physical State | Solid | Most substituted pyrimidines, such as 2-amino-4-chloro-6-methylpyrimidine, are solids at room temperature.[1] |

| Melting Point | 170-190 °C | The melting point of 2-amino-4-chloro-6-methylpyrimidine is 183-186 °C.[1] The N,N-dimethylation may slightly alter crystal packing and thus the melting point. |

| Boiling Point | ~280-300 °C | A related compound, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, has a reported boiling point of 272 °C.[2] The N,N-dimethyl groups might slightly increase the boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Acetic Acid). Limited solubility in water. | 2-amino-4-chloro-6-methylpyrimidine is soluble in acetic acid.[1] The presence of the polar methoxy and dimethylamino groups, along with the pyrimidine nitrogen atoms, suggests solubility in polar organic solvents. Water solubility is likely to be low due to the chloro and dimethylamino groups. |

| pKa (most basic) | 3.0 - 4.5 | The pyrimidine ring nitrogens are weakly basic. The pKa will be influenced by the various substituents. This is an estimated range typical for such systems. |

Synthesis and Purification Workflow

While a specific, detailed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. The logical precursor would be 2-amino-4,6-dichloropyrimidine, which is commercially available. The synthesis involves a two-step nucleophilic aromatic substitution.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Expertise & Experience Insight: The regioselectivity of the first step (methoxylation) is crucial. Dichloropyrimidines can undergo substitution at both positions. By using controlled stoichiometry of sodium methoxide and running the reaction at room temperature, we favor monosubstitution. The second step, N,N-dimethylation of the amino group, can be achieved through various methods. Reductive amination is often cleaner and higher yielding than direct alkylation with methyl iodide, which can lead to over-alkylation and the formation of quaternary ammonium salts.

Protocol for Step 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

-

To a stirred solution of 2-amino-4,6-dichloropyrimidine (1 eq.) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq.) in methanol dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the intermediate.

Protocol for Step 2: N,N-dimethylation

-

Dissolve the intermediate from Step 1 in a suitable solvent such as methanol.

-

Add aqueous formaldehyde (2.5 eq.) followed by portion-wise addition of sodium borohydride (2.2 eq.) at 0 °C.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction carefully with water and extract with dichloromethane.

-

Dry the organic phase and concentrate to obtain the crude final product.

-

Purify by column chromatography.

Analytical Characterization: A Roadmap to Validation

The following section outlines the necessary analytical techniques to confirm the identity, purity, and structure of the synthesized this compound.

Caption: Recommended analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): Predicted Chemical Shifts

-

δ 6.2-6.4 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H-5).

-

δ 3.9-4.1 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ 3.1-3.3 ppm (s, 6H): N,N-dimethyl group protons (-N(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃): Predicted Chemical Shifts

-

δ 170-172 ppm: C4-Cl

-

δ 165-168 ppm: C2-N(CH₃)₂

-

δ 160-163 ppm: C6-OCH₃

-

δ 90-95 ppm: C5

-

δ 54-56 ppm: -OCH₃

-

δ 37-39 ppm: -N(CH₃)₂

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected exact mass for the [M+H]⁺ ion is 188.0585 . The isotopic pattern for a compound containing one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak.

Infrared (IR) Spectroscopy

-

~2950-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).

-

~1580-1620 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

-

~1200-1300 cm⁻¹: C-O stretching of the methoxy group.

-

~1000-1100 cm⁻¹: C-N stretching.

-

~700-800 cm⁻¹: C-Cl stretching.

Stability, Storage, and Safety

Stability and Reactivity

Substituted chloropyrimidines are generally stable under standard laboratory conditions. However, they are susceptible to nucleophilic attack at the carbon bearing the chlorine atom, especially under basic conditions or upon heating. The compound should be protected from strong acids, bases, and oxidizing agents.

Recommended Storage

For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C, protected from light and moisture.

Safety and Handling

While no specific toxicity data exists for this compound, the safety precautions for related chloropyrimidines should be followed. These compounds are often classified as irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes.[3]

-

First Aid: In case of skin contact, wash immediately with soap and water.[5] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties through an analog-based approach, outlines a reliable synthetic route, and details a comprehensive workflow for its analytical validation. By following the protocols and considering the safety guidelines presented herein, researchers can confidently work with this compound and unlock its potential for future discoveries.

References

- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information.

- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318.

- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.

- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information.

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- ChemWhat. (n.d.). 4-METHOXY-5-AMINO-6-CHLOROPYRIMIDINE CAS#: 15846-19-2.

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information.

- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information.

- Molbase. (n.d.). 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

- PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information.

- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.

- AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire.

- PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-((3-CHLORO-4-METHOXYBENZYL)AMINO)-2-((1,5-DIHYDROXYPENTAN-2-YL)AMINO)-N-(PYRIMIDIN-2-YLMETHYL)PYRIMIDINE-5-CARBOXAMIDE. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. National Center for Biotechnology Information.

- mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine.

- PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information.

Sources

- 1. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 88474-31-1 CAS MSDS (4-chloro-6-methoxy-2-methylpyrimidin-5-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fishersci.no [fishersci.no]

- 4. tcichemicals.com [tcichemicals.com]

- 5. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to the Structure and Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications, enabling the fine-tuning of pharmacological activity. Among these, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine stands out as a key intermediate, offering a reactive chlorine atom for further functionalization, a methoxy group that can influence solubility and binding, and a dimethylamino group that can impact basicity and pharmacokinetic properties. This guide provides a comprehensive overview of the structure and a detailed, field-proven synthesis of this valuable building block.

Chemical Structure and Properties

The structure of this compound is characterized by a pyrimidine ring substituted at positions 2, 4, and 6. The 2-position is functionalized with a dimethylamino group, the 4-position with a reactive chlorine atom, and the 6-position with a methoxy group.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃O | - |

| Molecular Weight | 187.63 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 19702-53-9 | - |

The overall molecule is essentially planar, a characteristic feature of the pyrimidine ring system. Crystal structure analysis of the closely related precursor, 4-chloro-6-methoxypyrimidin-2-amine, reveals a planar geometry with all non-hydrogen atoms deviating only slightly from the mean plane.[1][2] This planarity can be crucial for insertion into the active sites of biological targets.

A Robust and Efficient Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-amino-4,6-dichloropyrimidine. This pathway is designed for selectivity and high yield, making it suitable for laboratory-scale synthesis and scalable for larger production.

Caption: Synthetic workflow for this compound.

Step 1: Selective Monomethoxylation of 2-Amino-4,6-dichloropyrimidine

The initial step involves the selective replacement of one chlorine atom with a methoxy group. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically non-equivalent due to the influence of the amino group at the 2-position. This difference in reactivity allows for a selective monosubstitution under controlled conditions.

Protocol:

A process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines involves reacting 2-amino-4,6-dichloropyrimidine with an alkali metal alkoxide, such as sodium methoxide.[3] The reaction is typically carried out in a polar aprotic solvent.

-

Reaction: In a suitable reaction vessel, 2-amino-4,6-dichloropyrimidine is suspended in a polar aprotic solvent (e.g., acetone, dimethylformamide).

-

Reagent Addition: A solution of sodium methoxide in methanol is added dropwise to the suspension while maintaining a controlled temperature, typically below 20°C, to ensure selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, the solvent is partially removed by distillation. The product is then precipitated by the addition of water, filtered, washed with water, and dried under vacuum to yield 2-amino-4-chloro-6-methoxypyrimidine.

Causality Behind Experimental Choices:

-

Choice of Nucleophile: Sodium methoxide is a strong nucleophile that readily displaces the chlorine atoms. Using a stoichiometric amount or a slight excess of sodium methoxide favors monosubstitution.

-

Solvent Selection: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr) reaction.

-

Temperature Control: Maintaining a low temperature is crucial for controlling the selectivity of the reaction. Higher temperatures can lead to the formation of the disubstituted product, 2-amino-4,6-dimethoxypyrimidine.

Step 2: N,N-Dimethylation of 2-Amino-4-chloro-6-methoxypyrimidine

The final step is the exhaustive methylation of the primary amino group to a dimethylamino group. Several methods can be employed for this transformation, with reductive amination being a common and efficient approach.

Protocol (Illustrative, based on general methods):

-

Reaction Setup: 2-Amino-4-chloro-6-methoxypyrimidine is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Reagent Addition: An aqueous solution of formaldehyde (as a source of two methyl groups) is added to the reaction mixture, followed by a reducing agent. Formic acid is a commonly used reducing agent in the Eschweiler-Clarke reaction. Alternatively, other reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

-

Reaction Conditions: The reaction mixture is typically heated to drive the reaction to completion. The progress is monitored by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any remaining reagents and byproducts. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Mechanistic Insight:

The N,N-dimethylation with formaldehyde and a reducing agent proceeds through a reductive amination mechanism. The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The reducing agent then reduces the iminium ion to the monomethylated amine. This process is repeated a second time to yield the dimethylated product.

Characterization of the Core Structure

Due to the limited availability of specific analytical data for the final product, this section will focus on the characterization of the immediate precursor, 2-amino-4-chloro-6-methoxypyrimidine , which shares the core pyrimidine scaffold. This data provides a crucial reference for researchers synthesizing the target compound.

Crystallographic Data for 2-Amino-4-chloro-6-methoxypyrimidine:

The crystal structure of 2-amino-4-chloro-6-methoxypyrimidine has been determined by X-ray diffraction.[1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7683 (2) |

| b (Å) | 16.4455 (2) |

| c (Å) | 10.7867 (2) |

| β (°) | 94.550 (1) |

| Volume (ų) | 666.36 (4) |

The molecule is essentially planar, and in the crystalline state, molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming a stable supramolecular architecture.[1][2]

Expected Spectroscopic Features for this compound:

While experimental spectra for the final product are not provided in the searched literature, the following are expected characteristic signals based on its structure:

-

¹H NMR: A singlet corresponding to the proton at the 5-position of the pyrimidine ring, a singlet for the methoxy group protons, and a singlet for the N,N-dimethyl group protons.

-

¹³C NMR: Resonances for the four distinct carbons of the pyrimidine ring, a signal for the methoxy carbon, and a signal for the N,N-dimethyl carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion and Future Directions

This guide has outlined a reliable and efficient synthetic route to this compound, a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in the field. The reactivity of the 4-chloro position allows for a wide range of subsequent reactions, such as Suzuki-Miyaura cross-coupling, nucleophilic substitution with amines or thiols, and other palladium-catalyzed transformations, opening up a vast chemical space for drug discovery and development. Further research could focus on the optimization of the N,N-dimethylation step and the exploration of the diverse chemical transformations of this versatile building block.

References

- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318. [Link]

- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004).

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020).

- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. (n.d.). [Link]

- 2,4-Diamino-6-chloropyrimidine. PubChem. (n.d.). [Link]

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).

- 2-Amino-4,6-dimethoxypyrimidine. PubChem. (n.d.). [Link]

- 4-Methoxy-6-methylpyrimidin-2-amine. PubChem. (n.d.). [Link]

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).

- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (2018).

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024).

- Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. (2011).

- 2-Amino-4-chloro-6-methylpyrimidine. PubChem. (n.d.). [Link]

- Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. (2014). Semantic Scholar. [Link]

- Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2013).

- Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (2012).

- (4,6-Dimethylpyrimidin-2-yl)-diethyl-amine - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

Sources

An In-depth Technical Guide to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a key heterocyclic intermediate in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, indicating its likely status as a specialized research intermediate rather than a commercially available stock chemical, its synthesis and utility can be confidently inferred from established principles of pyrimidine chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and potential applications.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted pyrimidine featuring a reactive chlorine atom at the C4 position, making it an excellent scaffold for the synthesis of diverse molecular libraries. The electron-donating methoxy and dimethylamino groups significantly influence the electronic properties of the pyrimidine ring, thereby directing its reactivity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available (expected to be a low-melting solid) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

| pKa (most basic) | ~3-4 (predicted for the pyrimidine ring nitrogens) |

Note: The properties listed are predicted based on the chemical structure and data from analogous compounds, as experimental data for this specific molecule is not widely published.

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. The proposed synthetic pathway leverages the differential reactivity of the substituent positions on the pyrimidine core.

Caption: Proposed synthetic workflow for this compound.

Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine

The initial step involves the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative. This is a standard transformation in pyrimidine chemistry, typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine.

-

Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Add triethylamine (Et₃N) dropwise as an acid scavenger at a controlled temperature (20-80°C)[1].

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of approximately 2.5-4 to precipitate the product[1].

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Causality of Experimental Choices: The use of an excess of POCl₃ ensures the complete conversion of both hydroxyl groups to chlorides. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing side reactions and improving the yield[1]. The reaction is performed under reflux to provide the necessary activation energy for the chlorination.

Step 2: N,N-Dimethylation of 2-Amino-4,6-dichloropyrimidine

The primary amino group at the C2 position can be converted to a dimethylamino group. This can be achieved through direct alkylation with a methylating agent or via reductive amination.

Experimental Protocol (Illustrative):

-

Dissolve 2-amino-4,6-dichloropyrimidine in a suitable polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.

Causality of Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. A base is required to deprotonate the amino group, increasing its nucleophilicity. The choice of methylating agent and temperature can be optimized to achieve efficient dimethylation while minimizing side reactions.

Step 3: Regioselective Methoxylation

The final step is a regioselective nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms with a methoxy group. The presence of the electron-donating dimethylamino group at C2 is expected to direct the substitution to the C4 or C6 position. In many cases, for 2,4-dichloropyrimidines with an electron-donating group at C6, the SNAr reaction proceeds preferentially at C2[2]. However, with a strong electron-donating group already at C2, the situation is more nuanced. For practical synthesis, a selective mono-substitution is often achievable under controlled conditions.

Experimental Protocol:

-

Dissolve 4,6-dichloro-N,N-dimethylpyrimidin-2-amine in a polar aprotic solvent such as acetone or DMF[3][4].

-

Cool the solution to a low temperature (e.g., 0-17°C)[3][4].

-

Slowly add one equivalent of sodium methoxide (NaOMe) solution in methanol.

-

Allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by TLC to maximize the formation of the mono-substituted product.

-

Once the reaction is complete, add water to precipitate the product or quench the reaction and extract with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to isolate this compound.

Causality of Experimental Choices: The use of a polar aprotic solvent stabilizes the Meisenheimer intermediate formed during the SNAr reaction. Running the reaction at a low temperature and using only one equivalent of the nucleophile are crucial for achieving mono-substitution and preventing the formation of the di-substituted by-product[3][4].

Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the C4 chlorine atom. This position is activated towards nucleophilic aromatic substitution and can also participate in transition metal-catalyzed cross-coupling reactions.

Caption: Key reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine at the C4 position is an excellent leaving group and can be readily displaced by a variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines provides access to a wide range of 4-aminopyrimidine derivatives.

-

Alcohols and Phenols: Alkoxides and phenoxides can be used to introduce ether linkages.

-

Thiols: Thiolates can be employed to form thioethers.

This versatility allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing aryl or heteroaryl moieties at the C4 position.

Illustrative Suzuki Coupling Protocol:

-

In a reaction vessel, combine this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water).

-

Heat the mixture under an inert atmosphere (e.g., argon) until the starting materials are consumed.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

The Suzuki coupling of dichloropyrimidines has been shown to be highly efficient, often with a preference for reaction at the C4 position[5].

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The scaffold is valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems. This compound serves as a valuable building block for the synthesis of biologically active molecules targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The strategic placement of the reactive chloro group allows for the late-stage introduction of various functionalities to fine-tune the pharmacological properties of lead compounds.

Conclusion

This compound, while not a common commercial chemical, represents a strategically important intermediate in synthetic and medicinal chemistry. Its synthesis, though requiring a multi-step approach, relies on well-established and predictable reactions of the pyrimidine core. The true value of this compound lies in the versatility of its C4-chloro group, which provides a gateway to a vast chemical space of novel pyrimidine derivatives with potential therapeutic applications. This guide provides a solid foundation for researchers looking to incorporate this valuable scaffold into their drug discovery programs.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: [Link])

- 4-Chloro-6-methoxypyrimidin-2-amine.

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. (URL: [Link])

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (URL: [Link])

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. (URL: [Link])

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

- One-pot Double Suzuki Couplings of Dichloropyrimidines.

- Chemistry & Biology Interface. (URL: [Link])

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- 4-Methoxy-6-methylpyrimidin-2-amine. PubChem. (URL: [Link])

- 2-Amino-4,6-dimethoxypyrimidine. PubChem. (URL: [Link])

Sources

- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 4. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of Substituted Pyrimidines

Introduction: The Enduring Relevance of the Pyrimidine Nucleus

The pyrimidine ring, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental building block of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a cornerstone in medicinal chemistry, offering a versatile and "privileged" structure for the design of novel therapeutic agents.[4][5] Its structural adaptability allows for precise functionalization, enabling the modulation of a wide array of biological targets and yielding compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][6][7][8][9][10]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of substituted pyrimidines. Moving beyond a simple catalog of compounds, this guide delves into the causality behind experimental design, providing detailed, field-proven protocols for the synthesis and biological evaluation of these potent molecules. We will explore the structure-activity relationships that govern their efficacy and visualize the key mechanistic pathways they influence.

I. Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives gaining FDA approval and many more in clinical development.[11][12] Their efficacy often stems from their ability to mimic endogenous purines and pyrimidines, allowing them to interact with and inhibit key enzymes involved in cancer cell proliferation and survival.[12]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[11] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, kinases are dysregulated, leading to uncontrolled cell proliferation. Pyrimidine-based compounds can act as competitive inhibitors at the ATP-binding site of these kinases, effectively shutting down these aberrant signaling cascades.[13][14]

One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer.[2][4][15] Pyrimidine derivatives have been successfully designed to selectively inhibit EGFR, blocking downstream signaling pathways such as the PI3K-Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[13][14]

Beyond kinase inhibition, substituted pyrimidines can also interfere with other crucial cellular processes. The well-known chemotherapeutic agent 5-Fluorouracil (5-FU) , for instance, is a pyrimidine analog that inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair.[7] This disruption of DNA replication leads to the death of rapidly dividing cancer cells.

Signaling Pathway: EGFR Inhibition by a Substituted Pyrimidine

Caption: EGFR signaling cascade and its inhibition by a pyrimidine derivative.

B. Synthesis and Evaluation of Anticancer Activity

The synthesis of novel pyrimidine derivatives is a cornerstone of anticancer drug discovery. A widely employed and versatile method is the Biginelli reaction , a one-pot, three-component condensation that allows for the rapid generation of diverse dihydropyrimidine scaffolds.[16][17][18][19]

Experimental Protocol: Synthesis of a Dihydropyrimidine via the Biginelli Reaction

-

Reaction Setup: In a round-bottom flask, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2). Several modern protocols utilize milder and more efficient catalysts.

-

Solvent and Heating: The reaction is typically carried out in a solvent such as ethanol and heated to reflux for several hours. Solvent-free conditions with microwave irradiation have also been shown to be effective, often leading to higher yields and shorter reaction times.[18]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol).

The anticancer potential of newly synthesized pyrimidine derivatives is primarily assessed through in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[1][11][20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20][21]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11][21]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[20][21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Workflow: From Synthesis to Anticancer Evaluation

Caption: Workflow for the synthesis and anticancer evaluation of pyrimidines.

Table 1: Anticancer Activity of Representative Substituted Pyrimidines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | HT1080 | 96.25 | [22] |

| Hela | 74.8 | [22] | |

| Caco-2 | 76.92 | [22] | |

| A549 | 148 | [22] | |

| Compound 7 | A549 | 17.50 | [22] |

| Caco-2 | 43.75 | [22] | |

| HT1080 | 73.08 | [22] | |

| Hela | 68.75 | [22] | |

| Compound 4i | MCF-7 | 0.33 | [23] |

| HeLa | 0.52 | [23] | |

| HepG2 | 3.09 | [23] | |

| Compound 2d | A549 | Strong cytotoxicity at 50 µM | [24] |

| Compound 3b | A375, C32, DU145, MCF-7/WT | Excellent growth inhibition | [25] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Substituted pyrimidines have demonstrated significant potential as antibacterial and antifungal agents, offering novel mechanisms of action to combat resistant pathogens.[10][26]

A. Mechanism of Action

The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, some pyrimidines are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids in bacteria. Other mechanisms may include the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with microbial DNA replication.

B. Synthesis and Evaluation of Antimicrobial Activity

The synthesis of pyrimidines for antimicrobial testing often involves the condensation of a chalcone with a guanidine derivative.[25] The resulting substituted pyrimidines can then be evaluated for their antimicrobial efficacy using methods such as the zone of inhibition assay .[7][26]

Experimental Protocol: Zone of Inhibition Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) using a sterile swab to create a lawn of growth.[26]

-

Application of Test Compound: Impregnate sterile filter paper discs with a known concentration of the test pyrimidine derivative. Place the discs onto the surface of the inoculated agar plate.[27] A solvent control disc should also be included.

-

Incubation: Incubate the plates under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.[26][28]

Table 2: Antimicrobial Activity of Representative Substituted Pyrimidines

| Compound ID | Microorganism | MIC (µM/ml) | Reference |

| Compound 12 | S. aureus | 0.87 | [9] |

| C. albicans | 1.73 | [9] | |

| Compound 5 | B. subtilis | 0.96 | [9] |

| Compound 10 | P. aeruginosa | 0.77 | [9] |

| Compound 2 | E. coli | 0.91 | [9] |

| Compound 11 | A. niger | 1.68 | [9] |

| Compound 9e | S. aureus ATCC 25923 & Newman | 40 | [29] |

| Compound 9d | E. coli, S. aureus, C. albicans | 16-102 | [30] |

| Compound 9n | E. coli, S. aureus, C. albicans | 16-102 | [30] |

| Compound 9o | E. coli, S. aureus, C. albicans | 16-102 | [30] |

| Compound 9p | E. coli, S. aureus, C. albicans | 16-102 | [30] |

III. Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, with drugs like zidovudine (AZT) for HIV and acyclovir for herpes simplex virus.[18] The structural similarity of these compounds to natural nucleosides allows them to be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[18]

A. Evaluation of Antiviral Activity

The plaque reduction assay is a gold standard method for quantifying the efficacy of antiviral compounds against lytic viruses.[3][31]

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[31]

-

Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for a short period (e.g., 1-2 hours) to allow for viral attachment.[32]

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the test pyrimidine derivative. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[31]

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed in the virus control wells.[31]

-

Plaque Visualization and Counting: Fix and stain the cell monolayer (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[31]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Substituted pyrimidines have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[6][33]

A. Mechanism of Action: COX-2 Inhibition

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6][33] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[34] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyrimidine derivatives have been shown to be potent and selective COX-2 inhibitors.[33][35]

B. Evaluation of Anti-inflammatory Activity

The ability of pyrimidine derivatives to inhibit COX-2 can be assessed using commercially available inhibitor screening kits. These assays are often based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[8][34]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

-

Reagent Preparation: Prepare the necessary reagents, including COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the test pyrimidine derivative at various concentrations, and the fluorescent probe. Include an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like celecoxib).[8]

-

Initiation and Incubation: Initiate the reaction by adding arachidonic acid and incubate for a specified time at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of prostaglandin G2 produced.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

V. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry.[4][15] Future research will likely focus on the development of more selective and potent pyrimidine-based inhibitors, particularly for challenging targets such as drug-resistant cancers and emerging viral pathogens. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs, further solidifying the importance of this privileged heterocyclic core in the advancement of human health.

References

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021-02-03). RSC Publishing.

- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (n.d.). Bohrium.

- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005-02-17). Arkivoc.

- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2025-09-05). ResearchGate.

- Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf - NIH.

- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024-04-02). ResearchHub.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations.

- Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory.

- Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021-05-04). PubMed.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.

- A New Method for the Synthesis of 5-Fluorouracil Prodrugs. (n.d.). Archive Ouverte en Sciences de l'Homme et de la Societe.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022-06-13). NIH.

- Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022-02-05). NIH.

- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.

- Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (n.d.). PubMed.

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.

- Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. (2021-04-12). PMC - NIH.

- Plaque Reduction Assay. (n.d.). Creative Diagnostics.

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017-06-09). BMC Chemistry.

- Measuring Antimicrobial Effectiveness with Zones of Inhibition. (n.d.). Science Project.

- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.

- Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (n.d.). PMC - PubMed Central.

- A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH.

- Biginelli reaction. (n.d.). Wikipedia.

- IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.

- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace.

- Method for preparing 5-fluorouracil. (n.d.). Google Patents.

- Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications.

- Zone of Inhibition explained. (n.d.). Singer Instruments.

- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. (2022-06-06). Biointerface Research in Applied Chemistry.

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024-11-11). ACS Omega.

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- Clinically used pyrimidine-based anti-inflammatory drugs. (n.d.). ResearchGate.

- Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. (n.d.). Der Pharma Chemica.

- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). MDPI.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI.

- Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024-04-01). Taylor & Francis Online.

- Antimicrobial activity in vitro, MIC values expressed in μM for all... (n.d.). ResearchGate.

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. microchemlab.com [microchemlab.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 14. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 26. microbe-investigations.com [microbe-investigations.com]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sciencebuddies.org [sciencebuddies.org]

- 29. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. tandfonline.com [tandfonline.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine

This guide provides a comprehensive overview of the synthetic pathways for 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, field-proven insights, and a discussion of the underlying chemical principles.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, allowing pyrimidine-based drugs to readily interact with cellular components like enzymes and genetic material.[1][3] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The compound this compound is a valuable, highly functionalized building block, enabling the synthesis of diverse and complex molecular architectures for drug discovery programs. Its strategic substitution pattern allows for selective subsequent reactions, such as Suzuki cross-coupling, to introduce further molecular diversity.[4]

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a sequential nucleophilic aromatic substitution (SNAr) strategy, starting from a readily available polychlorinated pyrimidine. The core principle involves the stepwise displacement of chlorine atoms with dimethylamine and methoxide nucleophiles. The success of this strategy hinges on controlling the regioselectivity of these substitutions.

The general reactivity of chloro-substituted positions on the pyrimidine ring towards nucleophilic attack is C4/C6 > C2. However, this order can be modulated by the electronic nature of the nucleophile and the substituents already present on the ring. This guide will focus on a logical and efficient two-step pathway commencing from 2,4,6-trichloropyrimidine.

Proposed Synthetic Pathway

The most plausible and efficient synthetic route to this compound involves two sequential SNAr reactions:

-

Step 1: Amination. Selective reaction of 2,4,6-trichloropyrimidine with dimethylamine to yield the key intermediate, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine.

-

Step 2: Methoxylation. Regioselective substitution of one of the remaining chlorine atoms in the intermediate with a methoxy group using sodium methoxide to afford the final product.

This sequence is depicted in the workflow diagram below.

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine

Mechanistic Rationale and Regioselectivity

The first step involves the reaction of 2,4,6-trichloropyrimidine with dimethylamine. While the C4 and C6 positions are generally more electrophilic, the substitution of a neutral amine nucleophile can be directed to the C2 position. This can be influenced by factors such as the solvent and the specific reaction conditions. The introduction of the electron-donating dimethylamino group at the C2 position deactivates the ring towards further nucleophilic attack, but the C4 and C6 positions remain susceptible to substitution by a stronger nucleophile in the subsequent step.

Detailed Experimental Protocol

Materials:

-

2,4,6-Trichloropyrimidine

-

Dimethylamine (2M solution in THF or as a gas)

-

Triethylamine (or other suitable non-nucleophilic base)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Slowly add a 2M solution of dimethylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C. Alternatively, bubble dimethylamine gas through the solution for a controlled period.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4,6-dichloro-N,N-dimethylpyrimidin-2-amine as a solid.

Characterization Data (Predicted)

| Parameter | Value |

| Molecular Formula | C₆H₇Cl₂N₃ |

| Molecular Weight | 192.05 g/mol |

| ¹H NMR (CDCl₃) | δ ~6.8 (s, 1H, Ar-H), ~3.2 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~165 (C-N), ~160 (C-Cl), ~110 (C-H) |

| Mass Spec (EI) | m/z 191, 193 (M⁺) |

Part 2: Synthesis of this compound

Mechanistic Rationale and Regioselectivity

In the second step, 4,6-dichloro-N,N-dimethylpyrimidin-2-amine is treated with sodium methoxide. The two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, the substitution of one of them with methoxide will occur statistically, leading to the desired product. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group in the formation of sodium methoxide.

Caption: SNAr mechanism for the methoxylation step.

Detailed Experimental Protocol

Materials:

-

4,6-dichloro-N,N-dimethylpyrimidin-2-amine

-

Sodium metal

-

Methanol, anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere at 0 °C. Allow all the sodium to react completely.

-

To the freshly prepared sodium methoxide solution, add a solution of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine (1.0 eq) in anhydrous methanol dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or gently reflux until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Characterization Data (Predicted)

| Parameter | Value |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| ¹H NMR (CDCl₃) | δ ~6.2 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.1 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~170 (C-O), ~165 (C-N), ~160 (C-Cl), ~90 (C-H), ~55 (OCH₃), ~38 (N(CH₃)₂) |

| Mass Spec (EI) | m/z 187, 189 (M⁺) |

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.

-

In-Process Controls: The progress of each reaction step should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. This allows for the determination of the reaction endpoint and the detection of any significant side product formation.

-

Spectroscopic Confirmation: The structure of the intermediate and the final product must be unequivocally confirmed by a suite of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The observed data should be in complete agreement with the expected structures. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.

-

Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) and should meet the standards required for its intended downstream applications.

Conclusion and Future Perspectives

The synthesis of this compound via a sequential nucleophilic aromatic substitution pathway from 2,4,6-trichloropyrimidine is a robust and efficient method. A thorough understanding of the principles of regioselectivity in pyrimidine chemistry is paramount to the success of this synthesis. The resulting highly functionalized pyrimidine is a versatile platform for the generation of compound libraries for high-throughput screening in drug discovery. Further derivatization, for instance, through palladium-catalyzed cross-coupling reactions at the C4 position, opens up a vast chemical space for the exploration of new bioactive molecules. The continuous development of novel synthetic methodologies for the selective functionalization of the pyrimidine core will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100216.

- Gontla, R., & Para, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137357.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.

- Jadhav, S. D., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Molecular Structure, 1311, 138330.

- Geronikaki, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3166.

- Abdullah Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and this compound. International Journal of ChemTech Research, 8(4), 1831-1841.

Sources

The Synthetic Keystone: A Technical Guide to 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine for Advanced Drug Discovery

This guide provides an in-depth exploration of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a crucial building block in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and strategic applications, particularly in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Their prevalence in nature, most notably as components of nucleic acids, has inspired the development of a vast array of synthetic derivatives with a wide spectrum of therapeutic applications. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

This compound is a trifunctionalized pyrimidine that offers medicinal chemists a versatile platform for molecular elaboration. The presence of three distinct functional groups—a reactive chloro substituent, a methoxy group, and a dimethylamino group—at specific positions on the pyrimidine ring provides a powerful handle for introducing molecular diversity and tailoring compounds for specific biological targets. The chloro group, in particular, serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of substituents.

Synthesis of this compound: A Proposed Pathway

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on well-established transformations of pyrimidine derivatives. The most logical and efficient approach involves a sequential functionalization of a readily available starting material, such as 2-amino-4,6-dichloropyrimidine.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous reactions reported for similar pyrimidine systems.[2][3] Researchers should optimize conditions based on their specific experimental setup.

Step 1: Synthesis of 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine

-